8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
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Overview
Description
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClN₂O₂ and a molecular weight of 178.62 g/mol It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride can be compared with other similar spirocyclic compounds, such as:
- 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
These compounds share similar structural features but may differ in their chemical properties and applications.
Biological Activity
The compound 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride is a member of the spirocyclic class of compounds, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₆H₁₀N₂O₂
- Molecular Weight : 142.16 g/mol
- IUPAC Name : this compound
- CAS Number : 1546282-91-0
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The synthetic routes often utilize starting materials such as amines and carbonyl compounds under controlled conditions to achieve the desired spirocyclic structure.
Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may bind to certain receptors, altering their activity and influencing physiological responses.
Antitumor Activity
A notable study highlighted the potential of diazaspiro compounds in targeting KRAS G12C mutations associated with non-small cell lung cancer (NSCLC). The derivatives demonstrated dose-dependent antitumor effects in xenograft models, indicating a promising avenue for cancer therapy .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
8-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-5-1-10-4-6(8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOCXGSKSYGXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2(CNC2)CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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